3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Overview
Description
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a chemical compound with the molecular formula C7H3IN4 . It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including this compound, has been achieved through various methods . One of the methods involves scaffold hopping and computer-aided drug design . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-b]pyridine scaffold . The molecular docking study was used to evaluate the binding mode between the compound and its target .Chemical Reactions Analysis
The chemical reactions involving this compound include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
The chemical compound 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile falls under a broader class of compounds known for their versatility in pharmaceutical and biochemical research. These compounds, including pyrazolo[3,4-b]pyridine derivatives, are recognized for their significant presence in the design of kinase inhibitors due to their ability to interact with multiple binding modes, offering a foundation for developing treatments against a wide range of diseases, including cancer and inflammation.
Kinase Inhibition and Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the design of kinase inhibitors, showing promise due to its ability to bind to the hinge region of kinases and form other key interactions within the kinase pocket. This interaction enhances potency and selectivity, making it a valuable scaffold in the kinase inhibitor design. Patents and peer-reviewed articles highlight its application across various kinase targets, suggesting its potential in intellectual property, inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).
Heterocyclic N-Oxide Derivatives and Medicinal Applications
Heterocyclic N-oxide derivatives, including those synthesized from structures similar to this compound, have shown remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds are vital in forming metal complexes, designing catalysts, and synthesizing anticancer, antibacterial, and anti-inflammatory agents, reflecting their broad utility in drug development investigations (Li et al., 2019).
Hybrid Catalysts in Medicinal Chemistry
The exploration of hybrid catalysts for the synthesis of medicinal compounds, including those related to the pyranopyrimidine core, is a testament to the innovative approaches in medicinal chemistry. Such research underscores the adaptability of scaffolds like this compound in synthesizing bioavailable and therapeutically relevant molecules (Parmar et al., 2023).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile may interact with similar targets.
Mode of Action
Related compounds have been shown to interact with their targets in a manner that leads to significant inhibitory activity .
Result of Action
Related compounds have been shown to exhibit significant inhibitory activity .
Future Directions
The future directions for the study of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile and similar compounds involve further exploration of their potential as inhibitors of targets like TRKA . Additionally, the development of new synthetic strategies and approaches to these compounds is an area of ongoing research .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN4/c8-7-5-1-4(2-9)10-3-6(5)11-12-7/h1,3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAGDJCUQUGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)I)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739292 | |
Record name | 3-Iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-51-5 | |
Record name | 3-Iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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